molecular formula C20H19N3O2 B2799779 6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-97-1

6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2799779
CAS No.: 872102-97-1
M. Wt: 333.391
InChI Key: ZSSSJOREUDLAMG-UHFFFAOYSA-N
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Description

6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by binding to the active site and inhibiting the enzyme’s activity . This can lead to changes in the cell cycle and potentially halt the proliferation of cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . This can lead to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily diffuse into cells , which could impact the compound’s bioavailability

Result of Action

The result of the compound’s action could potentially be cell cycle arrest and apoptosis, given its potential inhibition of CDK2 . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. The compound’s lipophilicity may also influence its distribution within the body and its ability to cross biological barriers .

Properties

IUPAC Name

6-benzyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)18-17-16(21-20(25)22-18)12-23(19(17)24)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSJOREUDLAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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